molecular formula C12H9N3O B14507334 3H-Phenoxazin-7-amine, 3-imino- CAS No. 63517-17-9

3H-Phenoxazin-7-amine, 3-imino-

Cat. No.: B14507334
CAS No.: 63517-17-9
M. Wt: 211.22 g/mol
InChI Key: OCKVZQCSXSMBLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Phenoxazin-7-amine, 3-imino- typically involves the reaction of phenoxazine with an aromatic amine in the presence of a coupling agent such as periodic acid . This method allows for the formation of the imino group at the 3-position of the phenoxazine ring. The reaction conditions often include the use of solvents like methanol and the presence of catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of 3H-Phenoxazin-7-amine, 3-imino- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3H-Phenoxazin-7-amine, 3-imino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenoxazine derivatives with different functional groups, while reduction can yield amino-substituted phenoxazines .

Scientific Research Applications

3H-Phenoxazin-7-amine, 3-imino- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Phenoxazin-7-amine, 3-imino- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound can interact with DNA and proteins, leading to the inhibition of cancer cell growth or the disruption of viral replication. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Phenoxazin-7-amine, 3-imino- stands out due to its unique imino group at the 3-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

63517-17-9

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

7-iminophenoxazin-3-amine

InChI

InChI=1S/C12H9N3O/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,13H,14H2

InChI Key

OCKVZQCSXSMBLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)OC3=CC(=N)C=CC3=N2

Origin of Product

United States

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